Major bile acids component. Various pharmacological effects. Induces Nrf2 target genes, especially the rate-limiting enzyme in glutathione biosynthesis (GCLM), the glutamate cysteine ligase catalytic subunit (GCLC), and thioredoxin reductase 1.
Chenodeoxycholic acid (CDCA) is a hydrophobic primary bile acid. It is formed from cholesterol in the liver via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1. CDCA is a farnesoid X receptor (FXR) agonist that binds to FXRs in a TR-FRET assay (EC50 = 13 µM) and induces FXR transactivation in a reporter assay. It induces transcription of the gene encoding the Nrf2 target glutamate cysteine ligase (GCL) in primary hepatocytes and HepG2 cells when used at concentrations ranging from 25 to 100 µM.
Chenodeoxycholic acid is a bile acid synthesized in the liver from cholesterol.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Chenodeoxycholic acid, also known as chenodeoxycholate or chenix, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Chenodeoxycholic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Chenodeoxycholic acid has been found in human hepatic tissue and liver tissues, and has also been primarily detected in bile, feces, urine, and blood. Within the cell, chenodeoxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Chenodeoxycholic acid can be biosynthesized from chenodeoxycholoyl-CoA and cholic acid; which is mediated by the enzyme bile acyl-CoA synthetase. In humans, chenodeoxycholic acid is involved in bile acid biosynthesis pathway, congenital bile acid synthesis defect type II pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and congenital bile acid synthesis defect type III pathway. Chenodeoxycholic acid is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, 27-hydroxylase deficiency, and the zellweger syndrome pathway.
Chenodeoxycholic acid (chenodiol) is a primary bile acid, synthesized in the liver and present in high concentrations in bile that is used therapeutically to dissolve cholesterol gallstones. Chronic therapy is associated with transient elevations in serum aminotransferase levels in up to 30% of patients, but chenodiol has been linked to only rare instances of clinically apparent liver injury with jaundice.
Chenodeoxycholic acid is a dihydroxy-5beta-cholanic acid that is (5beta)-cholan-24-oic acid substituted by hydroxy groups at positions 3 and 7 respectively. It has a role as a human metabolite and a mouse metabolite. It is a bile acid, a dihydroxy-5beta-cholanic acid and a C24-steroid. It is a conjugate acid of a chenodeoxycholate.